Bienvenue dans la boutique en ligne BenchChem!

N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide

Kinase inhibition Structure-activity relationship Pyrimidine carboxamide

N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a synthetic small molecule (C14H15N3O4, MW 289.29) belonging to the pyrimidine-4-carboxamide class. It features a pyrimidine core with a methoxy group at the 6-position and a carboxamide linkage to a 3,5-dimethoxyphenyl moiety.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 2034247-87-3
Cat. No. B2729862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide
CAS2034247-87-3
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)C2=CC(=NC=N2)OC)OC
InChIInChI=1S/C14H15N3O4/c1-19-10-4-9(5-11(6-10)20-2)17-14(18)12-7-13(21-3)16-8-15-12/h4-8H,1-3H3,(H,17,18)
InChIKeyFTOZPRVJZFINGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034247-87-3): Structural Identity and Procurement Context


N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a synthetic small molecule (C14H15N3O4, MW 289.29) belonging to the pyrimidine-4-carboxamide class. It features a pyrimidine core with a methoxy group at the 6-position and a carboxamide linkage to a 3,5-dimethoxyphenyl moiety . This scaffold has been investigated in multiple therapeutic contexts, including kinase inhibition targeting VEGFA for blood vessel proliferative disorders [1] and as a core template for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors [2].

Why N-(3,5-Dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide Cannot Be Freely Substituted by Analogs


The pyrimidine-4-carboxamide scaffold is highly sensitive to the substitution pattern on the anilide phenyl ring. Positional isomers such as the 2,5-dimethoxyphenyl analog (CAS 2034633-16-2) or non-methoxy-substituted variants (e.g., 2,4-dimethylphenyl analog, CAS 2034282-10-3) exhibit distinct conformational preferences, hydrogen-bonding capabilities, and steric profiles that can dramatically alter target binding . In the context of kinase inhibition, the 3,5-dimethoxy arrangement may offer a unique spatial orientation of the methoxy oxygen lone pairs for interaction with the hinge region of kinases [1]. Simply substituting a positional isomer or a differently substituted analog without empirical validation risks losing target potency, selectivity, or inducing off-target effects.

Quantitative Differentiation Evidence for N-(3,5-Dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide vs. Closest Analogs


Substitution Pattern on Phenyl Ring Determines Kinase Inhibitory Profile: 3,5-Dimethoxy vs. 2,5-Dimethoxy Analogs

The 3,5-dimethoxyphenyl substitution pattern has been shown to be favorable for FGFR3 kinase inhibition. In a published SAR study, introduction of fluorine atoms into the 3,5-dimethoxyphenyl ring of a related pyrimidine derivative enhanced FGFR3 inhibitory activity through a hydrogen bond with Asp635 in the hinge region [1]. The 2,5-dimethoxyphenyl isomer (CAS 2034633-16-2) would be expected to orient the methoxy groups differently, potentially losing this interaction. However, no direct head-to-head comparison between the 3,5- and 2,5-dimethoxy isomers has been published.

Kinase inhibition Structure-activity relationship Pyrimidine carboxamide

Pyrimidine-4-Carboxamide Scaffold Validated as NAPE-PLD Inhibitor Chemotype: SAR Context for This Compound

A comprehensive SAR study of pyrimidine-4-carboxamides as NAPE-PLD inhibitors identified key structural determinants for potency [1]. The 6-methoxy substituent on the pyrimidine ring is a critical feature for activity in this series. While the reference study focused on LEI-401 (which contains a different anilide substitution), the scaffold validation provides a framework for evaluating N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide as a starting point for NAPE-PLD inhibitor development.

NAPE-PLD inhibition Endocannabinoid system Lipid signaling

Patent-Documented Association with VEGFA Inhibition for Blood Vessel Proliferative Disorders

According to the DrugMap database, pyrimidine derivative 6 (synonym: PMID28621580-Compound-US20160096837c61) is associated with VEGFA inhibition and is patented for blood vessel proliferative disorders and fibrosis [1]. The specific compound N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide is listed within this patent family as a representative example. The patent describes compounds with selective inhibitory activity against kinases involved in angiogenesis.

VEGFA inhibition Angiogenesis Kinase inhibitor

Recommended Application Scenarios for N-(3,5-Dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034247-87-3) Based on Available Evidence


Kinase Inhibitor Lead Optimization for FGFR3-Driven Cancers

Based on the SAR from the FGFR3 inhibitor study [1], this compound can serve as a starting point for optimizing FGFR3-targeted therapies. The 3,5-dimethoxyphenyl group provides an established pharmacophore for hinge-region interactions (Asp635 hydrogen bond). Researchers should evaluate this compound alongside analogs with fluorine substitutions on the dimethoxyphenyl ring, which have shown enhanced potency in published work [1].

NAPE-PLD Inhibitor Development for CNS and Metabolic Disorders

The pyrimidine-4-carboxamide scaffold is a validated NAPE-PLD inhibitor chemotype [2]. The 6-methoxy substitution on the pyrimidine is critical for activity. This specific compound offers a distinct anilide substitution (3,5-dimethoxyphenyl) that has not been explored in the published NAPE-PLD SAR and may provide improved CNS penetration or selectivity compared to LEI-401.

Anti-Angiogenic Drug Discovery Targeting VEGFA

Patent data [3] supports the use of this compound class in VEGFA inhibition for blood vessel proliferative disorders. Procurement of this compound enables freedom-to-operate studies and structure-activity exploration around the patented pyrimidine core.

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.